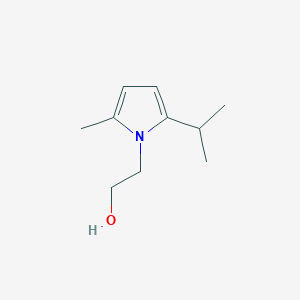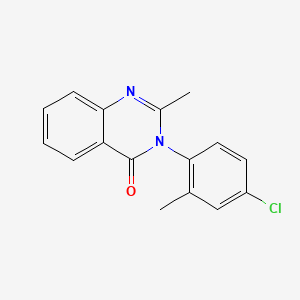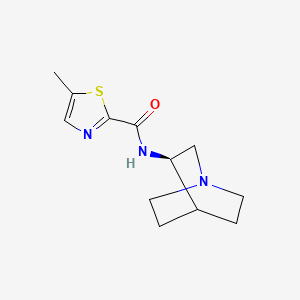
(R)-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is an organic compound that features a thiazole ring, a quinuclidine moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Quinuclidine Moiety: The quinuclidine moiety can be introduced via nucleophilic substitution reactions, where a suitable quinuclidine derivative reacts with the thiazole intermediate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the thiazole-quinuclidine intermediate reacts with an appropriate amine.
Industrial Production Methods
Industrial production of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinuclidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinuclidine moiety is of particular interest due to its potential to interact with nicotinic acetylcholine receptors.
Medicine
In medicinal chemistry, ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or infections.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinuclidine moiety is known to interact with nicotinic acetylcholine receptors, potentially modulating their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-5-methyl-N-(quinuclidin-3-yl)thiazole-2-carboxamide: Unique due to its combination of a thiaz
Propriétés
Formule moléculaire |
C12H17N3OS |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-methyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C12H17N3OS/c1-8-6-13-12(17-8)11(16)14-10-7-15-4-2-9(10)3-5-15/h6,9-10H,2-5,7H2,1H3,(H,14,16)/t10-/m0/s1 |
Clé InChI |
XOFRUGNVJOSQBQ-JTQLQIEISA-N |
SMILES isomérique |
CC1=CN=C(S1)C(=O)N[C@H]2CN3CCC2CC3 |
SMILES canonique |
CC1=CN=C(S1)C(=O)NC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




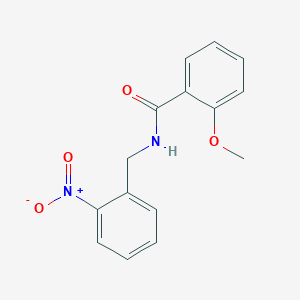
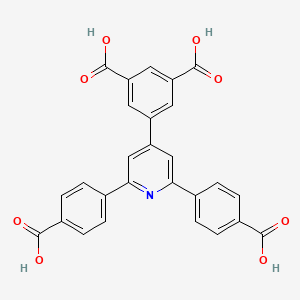
![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
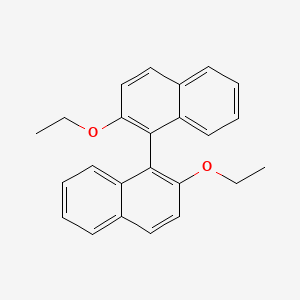

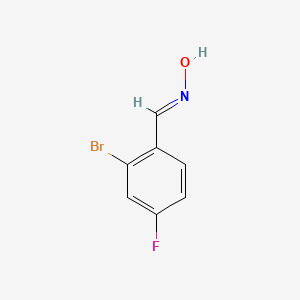

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)

